molecular formula C10H5BrN2 B578493 3-Bromoquinoline-4-carbonitrile CAS No. 1253790-93-0

3-Bromoquinoline-4-carbonitrile

Cat. No. B578493
CAS RN: 1253790-93-0
M. Wt: 233.068
InChI Key: KPIBKSRNPFDUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoquinoline-4-carbonitrile is a compound that undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . It is used for research and development purposes .


Synthesis Analysis

3-Bromoquinoline undergoes a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . This reaction is quenched by various electrophiles to yield functionalized quinolines . Other methods of synthesis include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield .


Molecular Structure Analysis

The molecular formula of 3-Bromoquinoline-4-carbonitrile is C10H5BrN2 .


Chemical Reactions Analysis

Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .

Scientific Research Applications

Chloroquine and Derivatives in Disease Management

Chloroquine, a well-known antimalarial drug, and its derivatives have been studied for their potential repurposing in the management of various diseases. Research has highlighted interesting biochemical properties of chloroquine that could inspire the development of novel compounds based on its scaffold, including 3-Bromoquinoline-4-carbonitrile, for therapeutic applications beyond malaria (Njaria et al., 2015).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, closely related to quinolines, have been recognized for their therapeutic potentials in treating cancers, malaria, and various central nervous system disorders. These compounds, including derivatives of quinolines, could serve as promising candidates for developing new classes of drugs (Singh & Shah, 2017).

8-Hydroxyquinolines in Medicinal Chemistry

The study of 8-hydroxyquinoline derivatives over recent years has shown significant biological activities, suggesting the synthetic modification of quinoline derivatives, including 3-Bromoquinoline-4-carbonitrile, could lead to the development of potent drug molecules for treating various diseases (Gupta et al., 2021).

Isoquinoline N-oxide Alkaloids in Drug Discovery

Isoquinoline N-oxide alkaloids have shown confirmed antimicrobial, antibacterial, and antitumor activities, highlighting the role of isoquinoline derivatives as an important source of leads for drug discovery (Dembitsky et al., 2015).

Synthesis of Pyridines and (Iso)quinolines

Propargylic alcohols have been used as building blocks for synthesizing pyridines, quinolines, and isoquinolines, which are crucial structures in medicinal chemistry. This research area may provide methodologies applicable to the synthesis and functionalization of 3-Bromoquinoline-4-carbonitrile for various scientific applications (Mishra et al., 2022).

Safety and Hazards

3-Bromoquinoline-4-carbonitrile is used for research and development purposes only and is not intended for medicinal, household, or other uses . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .

properties

IUPAC Name

3-bromoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-6-13-10-4-2-1-3-7(10)8(9)5-12/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIBKSRNPFDUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677796
Record name 3-Bromoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinoline-4-carbonitrile

CAS RN

1253790-93-0
Record name 3-Bromoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.